![molecular formula C23H19N3 B3843321 N-benzyl-2,6-diphenyl-4-pyrimidinamine](/img/structure/B3843321.png)
N-benzyl-2,6-diphenyl-4-pyrimidinamine
Overview
Description
N-benzyl-2,6-diphenyl-4-pyrimidinamine, also known as BDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDPA is a heterocyclic compound that belongs to the pyrimidine family and has the potential to be used in a variety of applications.
Mechanism of Action
The mechanism of action of N-benzyl-2,6-diphenyl-4-pyrimidinamine is not well understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and van der Waals forces. This compound can also form covalent bonds with certain amino acid residues in proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-2,6-diphenyl-4-pyrimidinamine in lab experiments is its unique ESR spectrum, which makes it an excellent probe for studying biomolecules. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. This compound can form covalent bonds with certain amino acid residues in proteins, which can lead to changes in protein structure and function. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-benzyl-2,6-diphenyl-4-pyrimidinamine in scientific research. One area of research is the development of new this compound derivatives with improved properties such as increased solubility or reduced toxicity. Another area of research is the use of this compound in the study of protein-protein interactions. This compound can also be used in the study of membrane proteins, which are notoriously difficult to study using traditional techniques. Finally, this compound can be used in the development of new diagnostic tools and therapies for a variety of diseases.
Scientific Research Applications
N-benzyl-2,6-diphenyl-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of electron paramagnetic resonance (EPR) spectroscopy. This compound has a unique electron spin resonance (ESR) spectrum, which makes it an excellent probe for studying the structure and dynamics of biomolecules such as proteins and nucleic acids. This compound can also be used as a spin label for studying the interaction between proteins and other biomolecules.
properties
IUPAC Name |
N-benzyl-2,6-diphenylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-4-10-18(11-5-1)17-24-22-16-21(19-12-6-2-7-13-19)25-23(26-22)20-14-8-3-9-15-20/h1-16H,17H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNRCJZEFIFYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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